4-(Chloromethyl)-2-propyl-1,3-thiazole

Lipophilicity Drug Discovery Physicochemical Properties

4-(Chloromethyl)-2-propyl-1,3-thiazole is a heterocyclic building block featuring a 1,3-thiazole core substituted with a propyl group at the 2-position and a reactive chloromethyl group at the 4-position. It is commercially available as a research chemical with a typical purity specification of 95%.

Molecular Formula C7H10ClNS
Molecular Weight 175.68 g/mol
CAS No. 40516-58-3
Cat. No. B3052348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-propyl-1,3-thiazole
CAS40516-58-3
Molecular FormulaC7H10ClNS
Molecular Weight175.68 g/mol
Structural Identifiers
SMILESCCCC1=NC(=CS1)CCl
InChIInChI=1S/C7H10ClNS/c1-2-3-7-9-6(4-8)5-10-7/h5H,2-4H2,1H3
InChIKeyPAZHFVKPFFPSEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-2-propyl-1,3-thiazole (CAS 40516-58-3) - Baseline Procurement Overview


4-(Chloromethyl)-2-propyl-1,3-thiazole is a heterocyclic building block featuring a 1,3-thiazole core substituted with a propyl group at the 2-position and a reactive chloromethyl group at the 4-position . It is commercially available as a research chemical with a typical purity specification of 95% . Key predicted physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 249.8±15.0 °C, and a calculated logP of approximately 2.8, which positions it as a moderately lipophilic scaffold for further functionalization . This compound serves primarily as a versatile intermediate in organic synthesis, particularly for introducing thiazole moieties into more complex molecular architectures .

Why 4-(Chloromethyl)-2-propyl-1,3-thiazole Cannot Be Casually Substituted by Other 4-Chloromethylthiazole Analogs


Generic substitution of 4-(chloromethyl)thiazole derivatives is not scientifically valid due to the critical influence of the 2-position alkyl substituent on key physicochemical and pharmacokinetic properties. The length of this alkyl chain directly modulates molecular lipophilicity, which in turn governs membrane permeability, solubility, and biological partitioning . For example, a simple change from an ethyl to a propyl group can shift the logP by approximately 0.7 units, representing a significant change in hydrophobic character [1]. This difference is not merely structural; it can impact the compound's performance in downstream applications, such as its bioavailability in a biological assay or its solubility in a reaction medium. Therefore, selecting the specific 2-propyl analog is essential for experimental reproducibility and achieving desired physicochemical outcomes, rather than assuming all 4-chloromethylthiazoles are functionally equivalent [2].

4-(Chloromethyl)-2-propyl-1,3-thiazole (40516-58-3): Quantitative Differentiation vs. Key Analogs


Lipophilicity (logP) Differentiation from 2-Ethyl and 2-Butyl Homologs

The lipophilicity of 4-(Chloromethyl)-2-propyl-1,3-thiazole, as measured by its calculated partition coefficient (logP), demonstrates a clear and quantifiable differentiation from its closest alkyl-chain homologs. Specifically, the propyl analog (logP = 2.83) exhibits an intermediate lipophilicity compared to the less hydrophobic 2-ethyl analog (logP = 2.08) and the more hydrophobic 2-butyl analog (logP = 3.13) [1][2]. This provides a rational basis for selecting the propyl derivative when a balance between aqueous solubility and membrane permeability is desired.

Lipophilicity Drug Discovery Physicochemical Properties

Molecular Weight and Purity Specifications vs. Commercial Analogs

Procurement decisions can be guided by quantitative specifications. The target compound has a molecular weight of 175.68 g/mol and is offered at a purity of ≥98% from some vendors, and at 95% from others . In contrast, the 2-butyl analog has a higher molecular weight of 189.71 g/mol and is also offered at a standard 95% purity . This indicates that the propyl derivative can be sourced at a higher purity specification (98%) which may be critical for certain applications where minimal impurities are required.

Purity Procurement Quality Control

Cost-Effectiveness and Packaging Flexibility for Research-Scale Procurement

Procurement data indicates that 4-(Chloromethyl)-2-propyl-1,3-thiazole is available in smaller, research-friendly pack sizes at a competitive price point. For example, a 250 mg quantity is listed at $158.00 from one supplier . This contrasts with the 2-phenyl analog (4-(Chloromethyl)-2-phenyl-1,3-thiazole, CAS 4771-31-7), which is offered at a higher price of $379.00 for 500 mg, equating to a unit cost that is approximately 1.7 times higher . This makes the propyl analog a more cost-effective choice for initial screening or exploratory synthesis where multiple analogs may be evaluated.

Procurement Cost Analysis Research Chemicals

Reactive Chloromethyl Group: A Universal Functional Handle for Derivative Synthesis

The 4-chloromethyl group on the thiazole ring is a highly reactive electrophilic center that undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, thiols, and alkoxides [1]. This reactivity is a class-wide feature of 4-(chloromethyl)thiazoles and enables their use as versatile building blocks for generating diverse chemical libraries [2]. The specific substitution pattern (4-chloromethyl, 2-propyl) ensures that the point of diversification is spatially distinct from the alkyl chain, which is intended to modulate the overall molecular properties of the final derivative.

Synthetic Chemistry Building Blocks Nucleophilic Substitution

Recommended Application Scenarios for 4-(Chloromethyl)-2-propyl-1,3-thiazole (40516-58-3)


Medicinal Chemistry: Optimizing ADME Properties in Thiazole-Based Lead Compounds

Given its intermediate logP of 2.83, this compound is an ideal scaffold for medicinal chemists aiming to optimize the lipophilicity of a drug candidate within the 'Goldilocks zone' for oral bioavailability (typically logP 1-3) . It is particularly suited for projects where a balance between membrane permeability and aqueous solubility is critical. Researchers can use it as a starting material to synthesize a library of analogs, confident that the 2-propyl group provides a predictable baseline for ADME properties, differentiating it from the less lipophilic ethyl and more lipophilic butyl homologs [1][2].

Chemical Biology: Developing Activity-Based Probes (ABPs) and Fluorescent Dyes

The reactive chloromethyl group serves as a convenient attachment point for various reporter tags (e.g., fluorophores, biotin) or affinity handles [3]. The moderate lipophilicity conferred by the 2-propyl group can help ensure the resulting probe retains sufficient solubility for biological assays while still being able to cross cell membranes if required. This makes the compound a valuable intermediate for creating targeted chemical probes to study protein function or for the synthesis of novel fluorescent dyes.

Agrochemical Discovery: Synthesis of Novel Fungicides or Herbicides

Thiazole-containing compounds are a known privileged structure in agrochemical discovery [4]. The 4-(chloromethyl)-2-propyl-1,3-thiazole core can be readily diversified to generate new chemical entities for screening against agricultural pests. The specific lipophilicity of the propyl derivative is likely to influence its uptake and translocation in plants or its penetration into fungal cells, offering a distinct profile compared to other thiazole building blocks. Its use in early-stage discovery can help establish structure-activity relationships (SAR) for a new series of crop protection agents.

Academic Organic Synthesis: Methodology Development and Library Construction

This compound is an excellent substrate for developing new synthetic methodologies centered on nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. Its commercial availability at a 98% purity specification reduces the need for extensive purification prior to use . Furthermore, its cost-effectiveness relative to the 2-phenyl analog allows for its use on a larger scale in academic teaching labs or for the parallel synthesis of small, focused compound libraries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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